5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 1171183-27-9
VCID: VC2786681
InChI: InChI=1S/C10H15N5OS/c1-4-15-6-7(9(13-15)16-5-2)8-11-12-10(17)14(8)3/h6H,4-5H2,1-3H3,(H,12,17)
SMILES: CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2C
Molecular Formula: C10H15N5OS
Molecular Weight: 253.33 g/mol

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 1171183-27-9

Cat. No.: VC2786681

Molecular Formula: C10H15N5OS

Molecular Weight: 253.33 g/mol

* For research use only. Not for human or veterinary use.

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol - 1171183-27-9

Specification

CAS No. 1171183-27-9
Molecular Formula C10H15N5OS
Molecular Weight 253.33 g/mol
IUPAC Name 3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C10H15N5OS/c1-4-15-6-7(9(13-15)16-5-2)8-11-12-10(17)14(8)3/h6H,4-5H2,1-3H3,(H,12,17)
Standard InChI Key XWDVOZGKWHWLGU-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2C
Canonical SMILES CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2C

Introduction

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates multiple heterocyclic rings, including a pyrazole and a triazole, which are often found in biologically active molecules.

Key Structural Features:

  • Molecular Formula: C10H15N5OS

  • Molecular Weight: 253.33 g/mol

  • CAS Number: 1171183-27-9

Synthesis Steps:

  • Formation of Pyrazole Ring: This involves the condensation of appropriate precursors to form the pyrazole core.

  • Introduction of Ethoxy and Ethyl Groups: These groups are typically added through nucleophilic substitution reactions.

  • Formation of Triazole Ring: This step may involve cycloaddition reactions or other methods to form the triazole moiety.

  • Thiolation: The final step involves converting the triazole to its thiol form.

Biological and Medicinal Applications

Compounds with similar structures to 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol are often explored for their potential therapeutic applications. The presence of heterocyclic rings and a thiol group suggests that this compound could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Potential Applications:

  • Antimicrobial Agents: Triazole derivatives have shown efficacy against various pathogens.

  • Anticancer Agents: The heterocyclic structure may allow for interaction with cancer-related targets.

  • Neuroactive Compounds: The presence of a thiol group could facilitate interactions with neurotransmitter systems.

Analytical Techniques for Characterization

To confirm the structure and purity of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, several analytical techniques are employed:

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps identify functional groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator